Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride
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Overview
Description
Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Amino Acid Derivatization: The chlorinated indole is reacted with ethyl 2-amino-3-bromopropanoate under basic conditions to form the desired product.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group (if present) can be achieved using hydrogenation or metal hydrides.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Ammonia, primary amines, thiols.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: Utilized in the study of indole-based biochemical pathways.
Pharmacology: Explored for its potential pharmacological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The indole core is known to interact with various enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride: Similar structure but lacks the chlorine substituents.
L-Tryptophan Ethyl Ester Hydrochloride: Similar amino acid derivative but with a different substitution pattern.
Uniqueness
Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride is unique due to the presence of chlorine atoms at the 4 and 6 positions of the indole ring. This substitution pattern can significantly influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .
Biological Activity
Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : C13H14Cl2N2O2
- Molecular Weight : Approximately 300.19 g/mol
- Functional Groups : Ethyl ester, amino group, dichlorinated indole moiety
Biological Activities
This compound exhibits a variety of biological activities, which can be summarized as follows:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell growth. For instance, it has been tested against various cancer cell lines with notable efficacy.
- A study demonstrated that similar compounds with a dichloro substituent exhibited significant cytotoxicity against cancer cells, suggesting that the presence of chlorine atoms enhances the anticancer properties through increased lipophilicity and electrophilicity, facilitating better interaction with cellular targets .
- Antimicrobial Properties :
-
Neuroprotective Effects :
- There is emerging evidence suggesting potential neuroprotective effects associated with indole derivatives. The amino group in the structure may contribute to neuroprotection by modulating neurotransmitter systems.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Indole Derivative : Starting from a suitable indole precursor, chlorination reactions are performed to introduce the dichloro substituents.
- Esterification : The amino acid derivative is then reacted with an ethyl ester to form the final product.
- Purification : Various purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Comparative Analysis of Related Compounds
The following table summarizes some structurally related compounds and their associated biological activities:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate | C13H14N2O2 | Anticancer |
2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid | C12H14N2O2 | Neuroprotective |
(R)-2-Amino-3-(5-methylindol-3-yl)propanoic acid | C12H14N2O2 | Antimicrobial |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Studies :
- In vitro assays indicated that this compound significantly reduced cell viability in various cancer cell lines (e.g., Caco-2 and A549), demonstrating its potential as an anticancer agent .
- Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, enhancing its cytotoxic effects .
- Antimicrobial Efficacy :
Properties
Molecular Formula |
C13H15Cl3N2O2 |
---|---|
Molecular Weight |
337.6 g/mol |
IUPAC Name |
ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C13H14Cl2N2O2.ClH/c1-2-19-13(18)10(16)3-7-6-17-11-5-8(14)4-9(15)12(7)11;/h4-6,10,17H,2-3,16H2,1H3;1H |
InChI Key |
VWTHSCYKQKVFSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C(=CC(=C2)Cl)Cl)N.Cl |
Origin of Product |
United States |
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